(7aR)-6-(4-chlorophenyl)-3-(4-ethoxyphenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7aR)-6-(4-chlorophenyl)-3-(4-ethoxyphenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione is a complex organic compound that belongs to the class of imidazo[1,5-c][1,3]thiazole derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethoxyphenyl group, and a fused imidazo-thiazole ring system. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7aR)-6-(4-chlorophenyl)-3-(4-ethoxyphenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 4-ethoxyaniline to form an intermediate Schiff base. This intermediate is then cyclized with thiourea under acidic conditions to yield the imidazo[1,5-c][1,3]thiazole core. The final step involves the oxidation of the thiazole ring to introduce the dione functionality.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common reagents used in the industrial synthesis include strong acids for cyclization and oxidizing agents for the final oxidation step.
Chemical Reactions Analysis
Types of Reactions
(7aR)-6-(4-chlorophenyl)-3-(4-ethoxyphenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the dione functionality.
Substitution: The chlorophenyl and ethoxyphenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
(7aR)-6-(4-chlorophenyl)-3-(4-ethoxyphenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (7aR)-6-(4-chlorophenyl)-3-(4-ethoxyphenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context, but common targets include kinases and other signaling proteins.
Comparison with Similar Compounds
Similar Compounds
- (7aR)-6-(4-bromophenyl)-3-(4-ethoxyphenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione
- (7aR)-6-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione
Uniqueness
The uniqueness of (7aR)-6-(4-chlorophenyl)-3-(4-ethoxyphenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(7aR)-6-(4-chlorophenyl)-3-(4-ethoxyphenyl)-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazole-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c1-2-25-15-9-3-12(4-10-15)18-22-16(11-26-18)17(23)21(19(22)24)14-7-5-13(20)6-8-14/h3-10,16,18H,2,11H2,1H3/t16-,18?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIDRCKUCYIPND-ATNAJCNCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2N3C(CS2)C(=O)N(C3=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2N3[C@@H](CS2)C(=O)N(C3=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956727-79-0 |
Source
|
Record name | (7aR)-6-(4-chlorophenyl)-3-(4-ethoxyphenyl)-hexahydroimidazo[1,5-c][1,3]thiazole-5,7-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.